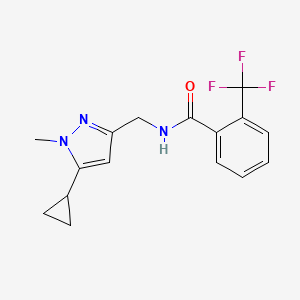

![molecular formula C13H21N3O B2379701 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol CAS No. 866155-52-4](/img/structure/B2379701.png)

2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol (2-DMPPMP) is a synthetic compound that has been used in a variety of scientific research applications. It is a stable, non-toxic, and water-soluble compound that has been found to have a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Complex Formation and Host-Guest Chemistry

A study by Galindo et al. (2004) explored the formation of heterotopic cyclic metallamacrocycles using 2-pyrimidinol derivatives. These macrocycles have potential applications in host-guest chemistry, where they can interact with various cationic and anionic species.

Antitumor Activity

The synthesis and antitumor activity of compounds related to 2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol were examined by Grivsky et al. (1980). They investigated the potential of these compounds as inhibitors of mammalian dihydrofolate reductase, demonstrating significant activity against certain cancer cell lines.

Strong Dimerization via Hydrogen Bonding

Research by Beijer et al. (1998) showed that derivatives of 2-pyrimidinol exhibit strong dimerization capabilities through quadruple hydrogen bonding. This property is significant in the development of supramolecular structures.

Photochemical Dimerization

The photochemical dimerization of 2-pyrimidinol derivatives was studied by Taylor and Kan (1963). Their research contributes to understanding the chemical and physical properties of these dimers, which have applications in photochemistry and material science.

Reactivity with Nitrous Acid

Daves et al. (1964) investigated the reactivity of 4,6-dimethyl-2-pyrimidinol with nitrous acid, leading to new synthetic procedures for various pyrimidine derivatives (Daves et al., 1964). This study is important for developing new pyrimidine-based compounds in pharmaceutical and chemical industries.

Photolysis and Dimer Formation

Sen and Wells (1981) explored the photolysis of 2-dimethylamino-5, 6-dimethylpyrimidin-4-ol in various solvents, leading to the formation of photo-dimers. This research provides insights into the behavior of pyrimidinol derivatives under photolytic conditions (Sen & Wells, 1981).

Synthesis of Heterocyclic Systems

Research on the synthesis of various heterocyclic systems using derivatives of 2-pyrimidinol was conducted by Toplak et al. (1999). This research is significant for developing new pharmaceuticals and organic materials.

Betainic Guanine Model Compounds

The work by SchmidtAndreas and KindermannMarkus Karl (2001) involved the synthesis of betainic guanine model compounds, which are crucial for understanding RNA structures and functions.

Eigenschaften

IUPAC Name |

2-[(3,5-dimethylpiperidin-1-yl)methyl]-4-methyl-1H-pyrimidin-6-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1-9-4-10(2)7-16(6-9)8-12-14-11(3)5-13(17)15-12/h5,9-10H,4,6-8H2,1-3H3,(H,14,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGGCXDXBASLRDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)CC2=NC(=CC(=O)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,5-Dimethylpiperidino)methyl]-6-methyl-4-pyrimidinol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-naphthalen-1-ylacetamide](/img/structure/B2379619.png)

![N,1-dimethyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2379622.png)

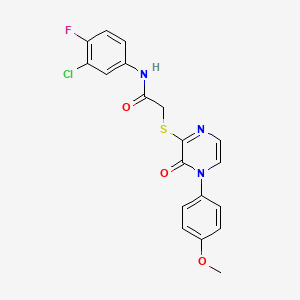

![N-(5-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2379624.png)

![N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2379625.png)

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2379627.png)

![4-methyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2379628.png)

![N-(2-chlorophenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2379630.png)

![2-[(1-Methylcyclopropyl)methyl-(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2379631.png)

![8-Bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylic acid](/img/structure/B2379632.png)

![4-Amino-7-(4-(3-chloro-5-(trifluoromethyl)-2-pyridinyl)piperazino)pyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B2379634.png)

![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2379636.png)